2-Hexynyl-NECA
Overview
Description
Synthesis Analysis
The synthesis of 2-Hexynyl-NECA involves the introduction of a hexynyl group into the NECA structure. The method typically involves the alkylation of adenosine derivatives with 2-hexynyl halides in the presence of a base. This process results in the formation of 2-alkynyl derivatives of NECA, including 2-hexynyl-NECA, which have shown enhanced potency and selectivity for A2 adenosine receptors compared to NECA itself (Cristalli et al., 1994).
Scientific Research Applications
Platelet Aggregation Inhibition :
- 2HE-NECA effectively inhibits platelet aggregation, with its potency linked to its affinity for A2 receptors. This finding is significant for potential applications in thrombotic diseases (Dionisotti et al., 1992).
- It exhibits potent vasodilation properties and prevents platelet aggregation in ischemic reperfusion, suggesting its use in treating cardiovascular diseases (Monopoli et al., 1994).
Blood Pressure Regulation :
- In spontaneously hypertensive rats, adenosine agonists like CCPA and 2HE-NECA showed significant reduction in diastolic pressure, indicating potential for treating hypertension (Casati et al., 1995).
Enhancing Anti-Platelet Therapy :
- 2HE-NECA enhances the antithrombotic properties of cangrelor and prasugrel, potentially improving dual anti-platelet therapy by decreasing fibrinogen content in thrombi (Polak et al., 2021).
Development of Selective Agonists for Therapeutic Applications :
- New compounds, including 2HE-NECA, show potential as selective A2 adenosine receptor agonists with potent inhibitory activity on platelet aggregation. This could benefit patients with thrombotic diseases (Cristalli et al., 1994).
Drug Discovery and Pharmacological Research :
- Research on adenosine receptor agonists like 2HE-NECA contributes to the development of new treatments for various diseases, with particular focus on high-affinity agonists at human A3 adenosine receptors (Klotz et al., 1999).
Antiplatelet Activity and A2 Receptor Selectivity :
- Selective A2 adenosine receptor agonists, including 2HE-NECA, have been shown to effectively inhibit platelet aggregation, highlighting their potential in treating thrombotic diseases (Cristalli et al., 1995).
Future Directions
Adenosine receptors are considered to be a new target for anti-platelet therapy . The antithrombotic activity of 2-Hexynyl-NECA, an adenosine receptor agonist, has been demonstrated in vivo . Future research may focus on the potential of 2-Hexynyl-NECA and other adenosine receptor agonists in anti-platelet therapy .
properties
IUPAC Name |
(2S,3S,4R,5R)-5-(6-amino-2-hex-1-ynylpurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O4/c1-3-5-6-7-8-10-22-15(19)11-16(23-10)24(9-21-11)18-13(26)12(25)14(28-18)17(27)20-4-2/h9,12-14,18,25-26H,3-6H2,1-2H3,(H,20,27)(H2,19,22,23)/t12-,13+,14-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEACFAXFCKCHZ-MOROJQBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)NCC)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(=O)NCC)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401276119 | |
Record name | 2-Hexynyl-5′-N-ethylcarboxamidoadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401276119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hexynyl-NECA | |
CAS RN |
141018-30-6 | |
Record name | 2-Hexynyl-5′-N-ethylcarboxamidoadenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141018-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hexynyladenosine-5'-N-ethylcarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141018306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hexynyl-5′-N-ethylcarboxamidoadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401276119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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